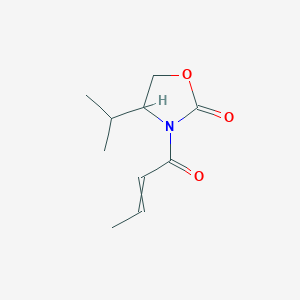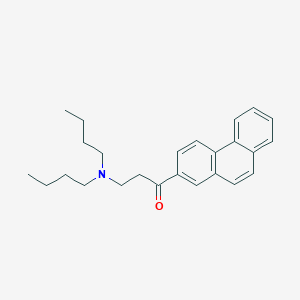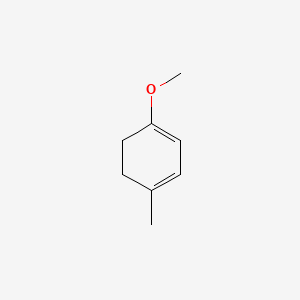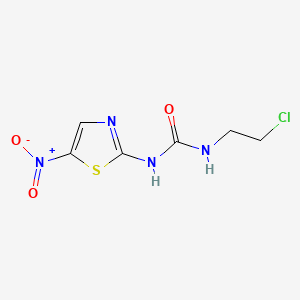
N-(2-Chloroethyl)-N'-(5-nitro-2-thiazolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea make it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea typically involves the reaction of 2-chloroethylamine with 5-nitro-2-thiazolyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N-(2-Aminoethyl)-N’-(5-amino-2-thiazolyl)urea.
Substitution: Formation of various substituted urea derivatives.
Hydrolysis: Formation of corresponding amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential anticancer agent due to its ability to alkylate DNA.
Agriculture: As a herbicide or pesticide.
Materials Science: In the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to the disruption of cellular processes and ultimately cell death. The nitro group may also contribute to the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chloroethyl)-N’-cyclohexylurea
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-(4-nitrophenyl)urea
Uniqueness
N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This structural feature may enhance its reactivity and specificity in various applications compared to other urea derivatives.
Eigenschaften
CAS-Nummer |
3311-98-6 |
|---|---|
Molekularformel |
C6H7ClN4O3S |
Molekulargewicht |
250.66 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C6H7ClN4O3S/c7-1-2-8-5(12)10-6-9-3-4(15-6)11(13)14/h3H,1-2H2,(H2,8,9,10,12) |
InChI-Schlüssel |
DDSHNCNZUCXDDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)NC(=O)NCCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)


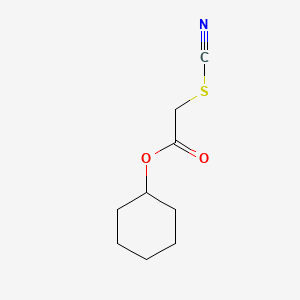



![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)

